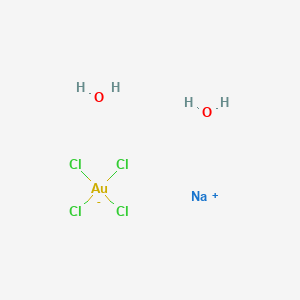![molecular formula C11H13NO4 B108647 Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate CAS No. 62086-72-0](/img/structure/B108647.png)
Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate is a chemical compound that is related to various synthesized derivatives with potential biological activities. The compound itself is not directly mentioned in the provided papers, but its structure is closely related to the compounds discussed in the papers, which include various substituted acetamides and their derivatives.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including acetylation, esterification, and ester interchange reactions. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide involved the acetylation of N-methylaniline with chloracetyl chloride, followed by esterification and ester interchange to yield the final product . Similarly, the synthesis of methyl 2-acetamido-5,6-di-O-benzyl-2-deoxy-β-d-glucofuranoside was achieved in several steps from a known precursor, involving hydrolysis, benzylation, N-acetylation, and mercaptolysis .
Molecular Structure Analysis
The molecular structures of related compounds have been determined using various spectroscopic methods and X-ray crystallography. For example, the molecular structure of substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides was determined by X-ray crystallography, revealing intramolecular hydrogen bonds . The crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate was also determined, showing weak intermolecular hydrogen bonds .
Chemical Reactions Analysis
The related compounds undergo various chemical reactions, including hydrolysis and reactions with alcohols. For instance, silaheterocyclic benzoxazasiloles formed from the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes are hydrolyzed to form silanols . Additionally, 3-acetyl-2,2-dimethyl-2,3-dihydro-1,3,2-benzoxazasilole reacts with methanol and isopropanol to transform into silanes .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized by spectroscopic methods such as IR, NMR, and mass spectrometry. For example, the characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide included IR and MS spectroscopy, which helped assign characteristic peaks and confirm the molecular structure . Variable temperature NMR experiments on substituted acetamides provided evidence for intra- and intermolecular hydrogen bonds in solution .
Propiedades
IUPAC Name |
methyl 2-[[2-(4-hydroxyphenyl)acetyl]amino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-16-11(15)7-12-10(14)6-8-2-4-9(13)5-3-8/h2-5,13H,6-7H2,1H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHWMDONXPAJDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)CC1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401222762 |
Source


|
| Record name | Glycine, N-[(4-hydroxyphenyl)acetyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401222762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate | |
CAS RN |
62086-72-0 |
Source


|
| Record name | Glycine, N-[(4-hydroxyphenyl)acetyl]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62086-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-[(4-hydroxyphenyl)acetyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401222762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














